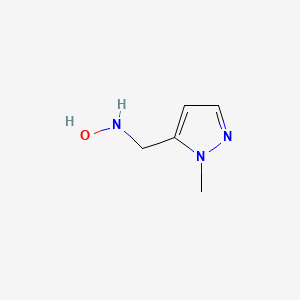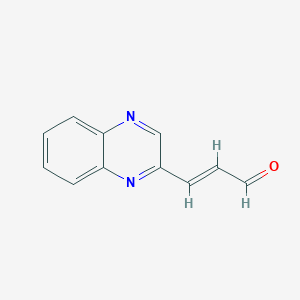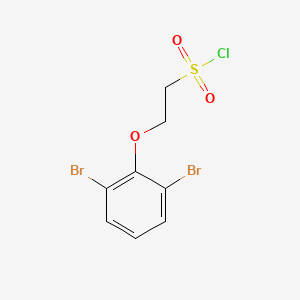![molecular formula C11H9N3O3 B15325102 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile is a compound that features a complex heterocyclic structure. This compound, owing to its intricate molecular framework, has potential applications in various fields including medicinal chemistry and materials science. It is noteworthy for its distinct functionality that bridges both organic and inorganic chemistry paradigms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrrolo[3,4-b]pyridine Core: Starting from pyridine derivatives, multiple cyclization and functional group modifications lead to the core structure.
Introduction of the Methoxymethyl and Dioxo Groups: Various protecting and deprotecting groups are used to selectively introduce these functional groups under controlled conditions.
Final Acetonitrile Addition: This is often achieved through nucleophilic substitution reactions with nitrile donors under anhydrous conditions.
Industrial Production Methods
Scaled-up production in industry leverages automated synthesis platforms. Here, solid-phase synthesis and high-throughput screening ensure efficient production. Industrial methods often incorporate microwave-assisted synthesis to reduce reaction times and improve yields.
化学反応の分析
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions at the methoxymethyl and pyridine sites.
Substitution Reactions: Common reagents like alkyl halides and nucleophiles engage in substitution reactions, modifying the functional groups.
Condensation and Cyclization: These reactions are central in further modifying the heterocyclic ring system, influencing the compound's properties.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ under inert conditions.
Substitution: Reagents like NaCN, alkyl halides, or organometallic reagents.
Cyclization: Strong acids or bases to promote ring closure.
Major Products
Depending on the reaction pathway, products vary from simple hydroxylated derivatives to more complex polycyclic structures with varying functional groups.
科学的研究の応用
Chemistry
Used as a building block in synthesizing larger, more complex molecules. It serves as a key intermediate in organic synthesis.
Biology
Investigated for its potential biological activity, such as enzyme inhibition or receptor binding, useful in drug discovery.
Medicine
Explored for its possible roles in therapeutic agents targeting various diseases, especially in the design of novel pharmaceuticals.
Industry
Utilized in the creation of advanced materials, including polymers and ligands for catalysis.
作用機序
Molecular Targets and Pathways
This compound operates by interacting with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymatic activity by binding to active sites or allosteric sites.
Receptor Modulation: Potential to act on receptor pathways, altering cellular responses.
Pathways: Influences metabolic pathways by modulating key intermediates and enzymes involved.
類似化合物との比較
Similar Compounds
2-[3-(Methoxymethyl)-6-oxopyridin-5-yl]acetonitrile
5-Methoxy-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
2-Cyano-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
Uniqueness
Functional Group Diversity: The presence of both methoxymethyl and dioxo groups offers a unique reactivity profile.
Structural Complexity:
There you have it—an exploration of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile from its synthesis to its applications and unique qualities
特性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
2-[3-(methoxymethyl)-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl]acetonitrile |
InChI |
InChI=1S/C11H9N3O3/c1-17-6-7-4-8-9(13-5-7)11(16)14(3-2-12)10(8)15/h4-5H,3,6H2,1H3 |
InChIキー |
PFSKDYFQYVJRJZ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(C(=O)N(C2=O)CC#N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
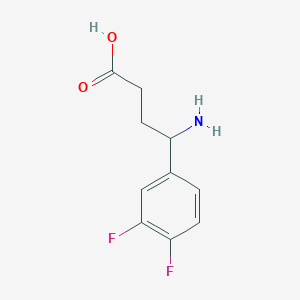
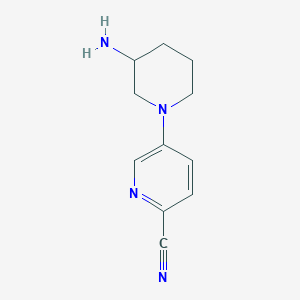
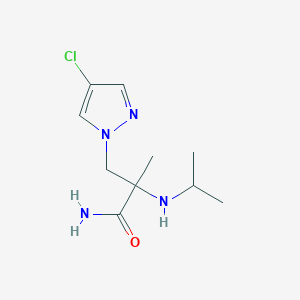

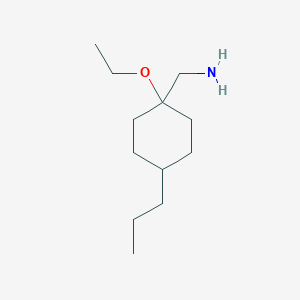
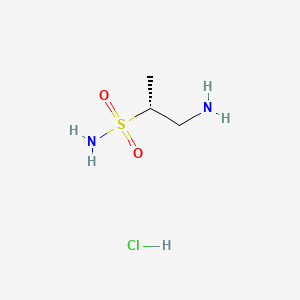
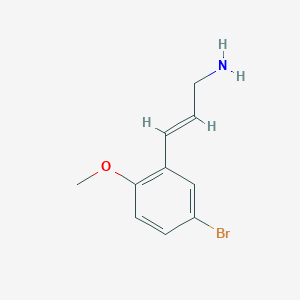
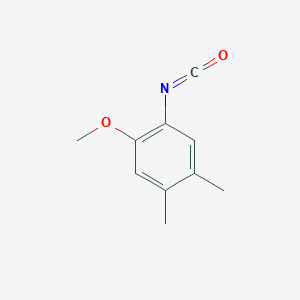
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
